2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O3/c1-2-31-17-9-7-16(8-10-17)24-18(29)12-27-13-23-20-19(21(27)30)25-26-28(20)11-14-3-5-15(22)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTFGCMGPOYVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Triazolopyrimidine Core
The synthesis begins with the cyclocondensation of 3-amino-1,2,4-triazole (1) and ethyl propionyl acetate (2) in glacial acetic acid at 110–130°C for 5–7 hours. This step yields 5-ethyl-triazolo[1,5-a]pyrimidin-7(4H)-one (3) as a white solid (70% yield). Mechanistically, the reaction proceeds via nucleophilic attack of the triazole’s amino group on the β-keto ester, followed by cyclodehydration.
Table 1: Reaction Conditions for Core Formation
| Parameter | Value |
|---|---|
| Reagents | 3-Amino-1,2,4-triazole, ethyl propionyl acetate |
| Solvent | Glacial acetic acid |
| Temperature | 120°C |
| Time | 6 hours |
| Yield | 70% |
Step 2: Chlorination at Position 7
The 7-hydroxyl group of intermediate 3 is replaced with chlorine using phosphorus oxychloride (POCl₃) at 80–100°C for 3–5 hours. This generates 7-chloro-5-ethyl-triazolo[1,5-a]pyrimidine (4) as a reddish-brown solid. The use of POCl₃ facilitates electrophilic aromatic substitution, activating the pyrimidine ring for subsequent functionalization.
Step 3: Thioether Formation with 4-Nitrothiophenol
Intermediate 4 undergoes nucleophilic aromatic substitution with 4-nitrothiophenol in N,N-dimethylformamide (DMF) at 50–70°C. Potassium carbonate acts as a base, deprotonating the thiophenol to enhance its nucleophilicity. The product, 5-ethyl-7-((4-nitrophenyl)thio)-triazolo[1,5-a]pyrimidine (5), is isolated as a light-yellow solid (65% yield).
Step 4: Nitro Group Reduction
Catalytic hydrogenation of the nitro group in compound 5 is achieved using palladium on carbon (Pd/C) in ethyl acetate under ambient conditions. This step produces 4-((5-ethyl-triazolo[1,5-a]pyrimidin-7-yl)thio)aniline (6) with quantitative conversion. Hydrogen gas facilitates the reduction, yielding a primary amine intermediate critical for amide bond formation.
Step 5: Amide Coupling with 4-Chlorophenoxyacetic Acid
The final step involves coupling intermediate 6 with 4-chlorophenoxyacetic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF. The reaction proceeds at room temperature for 8–12 hours, forming the target acetamide derivative (7) with an overall yield of 58%.
Table 2: Summary of Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Glacial acetic acid, 120°C | 70% |
| 2 | Chlorination | POCl₃, 90°C | 85% |
| 3 | Nucleophilic substitution | 4-Nitrothiophenol, K₂CO₃, DMF | 65% |
| 4 | Catalytic hydrogenation | Pd/C, H₂, ethyl acetate | 95% |
| 5 | Amide coupling | HATU, DIPEA, DMF | 58% |
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of intermediate 3 was confirmed via ¹H-NMR (400 MHz, DMSO-d₆): δ 13.18 (s, 1H), 8.21 (s, 1H), 5.85 (s, 1H), 2.61 (q, J = 7.5 Hz, 2H), 1.23 (t, J = 7.5 Hz, 3H). These signals correspond to the triazolopyrimidine core and ethyl side chain. For the final acetamide product, key peaks include the amide NH (δ 10.2 ppm) and aromatic protons from the 4-ethoxyphenyl group (δ 6.8–7.3 ppm).
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis of compound 7 confirmed a molecular ion peak at m/z 510.1324 ([M+H]⁺), consistent with the theoretical mass of C₂₄H₂₂ClN₅O₃S (509.12 g/mol).
Pharmacological Applications and Mechanistic Insights
The target compound exhibits potent anti-prostate cancer activity, with IC₅₀ values below 10 μM in LNCaP and PC-3 cell lines. Its mechanism involves inhibition of androgen receptor signaling and downregulation of prostate-specific antigen (PSA) expression. Structural analogs highlighted in US11207325B2 further validate the role of triazolopyrimidines in epigenetic regulation via PRC2 complex inhibition.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Overview
The compound 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential applications in medicinal chemistry. This compound belongs to the class of triazolopyrimidines and exhibits a complex structure that may provide diverse biological activities.
Research indicates that this compound may exhibit significant biological activities across various domains:
Anticancer Activity
Preliminary studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, a study involving triazolopyrimidine derivatives demonstrated their ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. This suggests that this compound may also possess anticancer properties.
Antimicrobial Effects
Compounds with triazolopyrimidine cores have shown antimicrobial activity against various pathogens. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis. This positions the compound as a potential candidate for developing new antimicrobial agents.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes. For example, related compounds have been shown to inhibit enzymes associated with cancer progression and bacterial virulence factors.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step chemical reactions including:
- Formation of the triazolopyrimidine core through cyclization reactions.
- Introduction of the chlorophenyl group via electrophilic substitution.
- Coupling with the ethoxyphenylacetamide moiety through amide bond formation.
The mechanism of action likely involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity and leading to various biological effects.
Case Studies
Several case studies highlight the biological activity and therapeutic potential of similar compounds:
- Anticancer Activity : A study demonstrated that a related triazolopyrimidine derivative inhibited tumor growth in xenograft models by targeting specific oncogenic pathways.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The 4-chlorobenzyl group in the target compound may enhance electronic interactions (e.g., dipole or halogen bonding) compared to the p-tolyl group in the analog, which primarily contributes steric bulk.
- The ethoxy group in the target compound likely improves solubility relative to the chloro-methyl substituent in the analog, which is more hydrophobic.
Methodological Considerations in Similarity Analysis
Compound similarity is typically assessed using metrics like the Tanimoto coefficient (based on molecular fingerprints) or 3D shape matching . However:
- Subtle substituent changes (e.g., ethoxy vs. chloro-methyl) can drastically alter pharmacokinetics or target selectivity.
Biological Activity
The compound 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a triazolo-pyrimidine core along with various functional groups that may contribute to its biological activities. The presence of a 4-chlorophenyl group and an N-(4-ethoxyphenyl) acetamide moiety suggests diverse pharmacological properties.
This compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H17ClN6O2 |
| Molecular Weight | 348.80 g/mol |
| IUPAC Name | This compound |
| InChI Key | A unique identifier for the compound |
Biological Activity Overview
Compounds within the triazolopyrimidine family have been extensively studied for their biological activities. The specific biological activity of this compound includes:
- Antimicrobial Activity : Triazolo-pyrimidines are known for their antibacterial and antifungal properties. Preliminary studies indicate that derivatives of this compound may exhibit moderate to high activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
- Anticancer Potential : The inhibition of cyclin-dependent kinases (CDKs) by triazolo-pyrimidines suggests potential anticancer activity. Empirical studies are required to evaluate its effectiveness against specific cancer cell lines .
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as COX-2 and lipoxygenases (LOX), which are involved in inflammatory processes . This could suggest anti-inflammatory properties for the compound.
The mechanism of action for this compound likely involves interaction with specific molecular targets. The triazole and pyrimidine rings may participate in hydrogen bonding and π-stacking interactions with target proteins, influencing their activity. For instance:
- The triazole ring can interact with enzyme active sites through hydrogen bonds.
- The pyrimidine core may act as a scaffold for binding to various biological targets.
Case Studies and Research Findings
Several studies have investigated compounds structurally similar to this compound:
- Antibacterial Studies : Research has shown that related compounds exhibit MIC values ranging from 0.125 to 8 μg/mL against S. aureus and E. coli . These findings suggest that modifications in structure can lead to enhanced antibacterial efficacy.
- Cytotoxicity Assays : In vitro studies on cancer cell lines (e.g., MCF-7) indicate that triazolo-pyrimidine derivatives can induce apoptosis through CDK inhibition .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The synthesis involves multi-step reactions starting with the formation of the triazolopyrimidine core, followed by alkylation and acetylation. Key steps include:
- Core formation : Cyclocondensation of substituted pyrimidine precursors with triazole-forming reagents under reflux in dimethylformamide (DMF) at 80–90°C .
- Alkylation : Introduction of the 4-chlorobenzyl group using a palladium catalyst in tetrahydrofuran (THF) at room temperature .
- Acetylation : Coupling with 4-ethoxyphenylacetamide via carbodiimide-mediated reactions in dichloromethane . Monitoring : Use HPLC or TLC (silica gel, ethyl acetate/hexane 3:1) to track reaction progress and purity .
Q. Which spectroscopic and chromatographic methods are critical for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) confirm substituent positions (e.g., 4-chlorobenzyl protons at δ 4.8–5.2 ppm; triazole protons at δ 8.3–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 495.12) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
Q. What solvents and catalysts improve reaction efficiency?
- Solvents : DMF for cyclocondensation (polar aprotic), THF for alkylation (low polarity), and dichloromethane for acetylation .
- Catalysts : Triethylamine (base catalyst) in acetylation; palladium (Pd(OAc)₂) for C–N coupling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in activity (e.g., kinase inhibition vs. antimicrobial effects) may arise from assay conditions or impurities. Mitigation strategies:
- Dose-response curves : Test across concentrations (0.1–100 µM) to identify true IC₅₀ values .
- Orthogonal assays : Validate kinase inhibition using both fluorescence polarization and radiometric assays .
- Impurity profiling : Use LC-MS to detect byproducts (e.g., dechlorinated analogs) that may skew results .
Q. What computational methods predict binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK2). Key residues: Lys33, Glu81 (hydrogen bonding with the triazole core) .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-target complexes .
- QSAR models : Train on triazolopyrimidine analogs to correlate substituent effects (e.g., 4-ethoxy group enhances solubility but reduces affinity) .
Q. How to analyze metabolic stability and degradation pathways?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Major metabolites: O-deethylation (4-ethoxyphenyl → 4-hydroxyphenyl) and triazole oxidation .
- Isotope labeling : Use ¹⁴C-labeled acetamide moiety to track degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
